molecular formula C16H31NO3 B13717915 tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate

tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate

Cat. No.: B13717915
M. Wt: 285.42 g/mol
InChI Key: MKRHRGLARFFFLZ-UHFFFAOYSA-N
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Description

tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate typically involves multiple steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through hydrogenation of benzene or by cyclization of appropriate precursors.

    Introduction of the hydroxymethyl group: This can be achieved through hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

    Attachment of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl chloride and a strong base.

    Formation of the carbamate: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the carbamate functional group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can undergo substitution reactions, often facilitated by strong acids or bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: The compound can act as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.

    Protein Modification: Can be used to modify proteins through carbamate formation.

Medicine

    Drug Development:

    Prodrug Design: The carbamate group can be used to design prodrugs that release active compounds in vivo.

Industry

    Materials Science: Used in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl and cyclohexyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the cyclohexyl and hydroxymethyl groups.

    Cyclohexyl carbamate: Lacks the tert-butyl and hydroxymethyl groups.

    Isopropyl carbamate: Lacks the tert-butyl, cyclohexyl, and hydroxymethyl groups.

Uniqueness

tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler carbamates. The presence of the hydroxymethyl group allows for further functionalization, while the cyclohexyl ring provides structural rigidity.

Properties

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C16H31NO3/c1-12(2)17(15(19)20-16(3,4)5)10-13-6-8-14(11-18)9-7-13/h12-14,18H,6-11H2,1-5H3

InChI Key

MKRHRGLARFFFLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCC(CC1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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